N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE
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Overview
Description
N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with octadecanoyl hydrazine under specific conditions. The reaction is carried out in the presence of a catalyst, often platinum on carbon (Pt/C), and hydrogen gas. The reaction conditions include a temperature of around 70°C and a pressure of 2 MPa .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and scalability. This method involves the use of a micro fixed-bed reactor, which enhances mass transfer and reduces reaction time significantly. The continuous-flow process can produce the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents such as oxone.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas and Pt/C catalyst are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylamines, while reduction can yield amines .
Scientific Research Applications
N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can act as a stabilizer in various chemical reactions, enhancing the stability and reactivity of the reactants. It also interacts with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in similar applications.
2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of various organic compounds.
4-Amino-2,2,6,6-tetramethylpiperidine: Used as an additive for light and heat stability
Uniqueness
N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYLIDENE)OCTADECANEHYDRAZIDE is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]octadecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(31)29-28-24-22-26(2,3)30-27(4,5)23-24/h30H,6-23H2,1-5H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUIZXGZCCZPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=C1CC(NC(C1)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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